mogroside II A1
Overview
Description
mogroside II A1 is a triterpenoid glycoside compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is known for its intense sweetness, being significantly sweeter than sucrose. This compound also exhibits various biological activities, including antioxidant, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mogroside II A1 typically involves the extraction and purification from the monk fruit. The process begins with the drying and pulverization of the fruit, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The fruit is harvested, dried, and ground into a fine powder. The powder is then extracted using a solvent, and the extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC). The purified compound is then crystallized and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions
mogroside II A1 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Hydrolysis: Acidic or enzymatic hydrolysis is used to break down this compound into its constituent sugars and aglycone.
Major Products Formed
The major products formed from these reactions include various mogroside derivatives and aglycones, which exhibit different biological activities and sweetness levels .
Scientific Research Applications
mogroside II A1 has a wide range of scientific research applications:
Chemistry: It is used as a natural sweetener in food chemistry and as a model compound for studying glycoside reactions.
Biology: this compound is studied for its antioxidant properties and its ability to modulate cellular pathways.
Medicine: Research has shown its potential in managing diabetes, cancer, and neurodegenerative diseases due to its bioactive properties.
Mechanism of Action
mogroside II A1 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Antidiabetic Effects: this compound enhances insulin sensitivity and modulates glucose metabolism pathways.
Anticancer Properties: It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
Mogroside V: Another mogroside with similar sweetness and biological activities.
Mogroside IIIA1: Shares structural similarities and exhibits comparable antioxidant and antidiabetic properties.
11-Oxo-mogrol: A metabolite of mogrosides with potent neuroprotective effects.
Uniqueness
mogroside II A1 is unique due to its specific glycoside structure, which contributes to its distinct sweetness profile and biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPTUAQJIALPLJ-NCHDIWMLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88901-44-4 | |
Record name | Mogroside II-A1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MOGROSIDE II-A1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ES958MJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.